molecular formula C13H18N2O4 B6206902 6-(1-{[(tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid CAS No. 2758000-63-2

6-(1-{[(tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid

Cat. No.: B6206902
CAS No.: 2758000-63-2
M. Wt: 266.3
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Description

6-(1-{[(tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid is a complex organic compound with a molecular formula of C13H18N2O4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-{[(tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems for precise control of reaction conditions and to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1-{[(tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(1-{[(tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-(1-{[(tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine during reactions, allowing for selective modifications. Upon deprotection, the free amine can interact with various biological targets, influencing pathways related to enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-{[(tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid is unique due to its specific structure, which combines a Boc-protected amine with a pyridine ring. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds .

Properties

CAS No.

2758000-63-2

Molecular Formula

C13H18N2O4

Molecular Weight

266.3

Purity

95

Origin of Product

United States

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